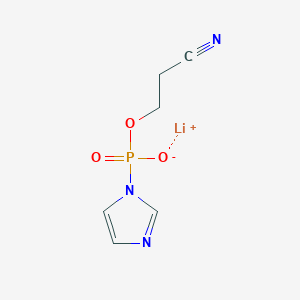

Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate

Description

N-(Acetyl) Duloxetine is an acetylated derivative of duloxetine, a selective serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and chronic pain conditions. The acetyl group is attached to the primary amine moiety of duloxetine, altering its chemical and pharmacological properties. This modification likely reduces its affinity for serotonin (SERT) and norepinephrine (NET) transporters, rendering it pharmacologically inactive as an SNRI .

N-(Acetyl) Duloxetine is primarily identified as a process-related impurity or metabolite during duloxetine synthesis or degradation. Its presence in drug products necessitates rigorous quality control, as impurities may impact safety and efficacy. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for detecting and quantifying such impurities at trace levels (e.g., 0.075–3.75 ng/mL) .

Properties

Molecular Formula |

C6H7LiN3O3P |

|---|---|

Molecular Weight |

207.1 g/mol |

IUPAC Name |

lithium;2-cyanoethoxy(imidazol-1-yl)phosphinate |

InChI |

InChI=1S/C6H8N3O3P.Li/c7-2-1-5-12-13(10,11)9-4-3-8-6-9;/h3-4,6H,1,5H2,(H,10,11);/q;+1/p-1 |

InChI Key |

WLNLYHACFNVULV-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CN(C=N1)P(=O)([O-])OCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediates

Monobenzylphosphate and 1-(2-nitrophenyl)ethyl phosphate intermediates

Monobenzylphosphate is prepared by reacting phosphonic acid with benzyl alcohol in the presence of triethylamine, followed by oxidation with iodine and precipitation using cyclohexylamine in acetone. The product is purified by recrystallization and ion-exchange to yield a pure phosphate intermediate suitable for further functionalization.

1-(2-nitrophenyl)ethyl phosphate is synthesized via phosphorylation of 2-nitrophenylethanol with bis(cyanoethyl)-N,N-diisopropylphosphoramidite catalyzed by tetrazole, followed by oxidation with tert-butyl hydroperoxide. Subsequent base hydrolysis and ion-exchange yield the free phosphate acid form.

Formation of Lithium 1-(2-nitrophenyl)ethyl 1H-imidazol-1-ylphosphonate

- This intermediate is obtained by coupling 1-(2-nitrophenyl)ethyl phosphate with imidazole in the presence of triphenylphosphine and 2,2’-dithiodipyridine as activating agents in DMF solvent, followed by treatment with triethylamine. The reaction mixture is then precipitated with lithium perchlorate in acetonitrile to isolate the lithium salt of the imidazolylphosphonate.

Direct Synthesis of Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate

A representative method involves the reaction of monobenzylphosphate with imidazole under similar activation conditions (triphenylphosphine and 2,2’-dithiodipyridine) in DMF, followed by triethylamine addition. The lithium salt is precipitated by lithium perchlorate in acetonitrile, filtered, washed, and purified by recrystallization and filtration to yield the target compound as a white solid with high purity (73% yield reported).

The reaction proceeds via nucleophilic substitution on the activated phosphate intermediate by the imidazole nitrogen, forming the phosphonate linkage.

Alternative Phosphoramidite Route

- A phosphoramidite intermediate, such as N,N-diisopropyldicyanoethylphosphoramidite, can be synthesized by reacting 3-hydroxypropionitrile with 1,1-dichloro-N,N-diisopropylphosphanamine in the presence of diisopropylethylamine (DiPEA) in dry THF. This intermediate can then be used in coupling reactions to introduce the 2-cyanoethyl phosphonate moiety.

Reaction Conditions and Purification

Solvents: DMF and acetonitrile are primary solvents for the phosphorylation and precipitation steps, respectively.

Activators: Triphenylphosphine and 2,2’-dithiodipyridine are used to activate the phosphate group for nucleophilic attack.

Bases: Triethylamine is employed to neutralize acids formed and promote nucleophilic substitution.

Purification: Precipitation by lithium perchlorate in acetonitrile followed by filtration, washing, and recrystallization ensures removal of impurities and byproducts.

Characterization: The products are characterized by ^1H, ^13C, and ^31P NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

Data Summary Table: Representative Preparation of this compound

| Step | Reagents & Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Monobenzylphosphate synthesis | Phosphonic acid + benzyl alcohol + TEA + I2 oxidation + cyclohexylamine precipitation | 62.7 | White needle crystals, high purity |

| Imidazole coupling | Monobenzylphosphate + imidazole + triphenylphosphine + 2,2’-dithiodipyridine + TEA in DMF | 73 | White solid lithium salt after LiClO4 precipitation |

| Purification | Re-dissolution in MeOH, filtration, recrystallization in ACN | - | Removal of yellow impurities |

| Characterization | ^1H NMR, ^13C NMR, ^31P NMR, HRMS | - | Confirmed structure and purity |

Chemical Reactions Analysis

Types of Reactions

Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.

Reduction: Reduction reactions can convert it into different phosphonate esters.

Substitution: It can undergo nucleophilic substitution reactions, where the cyanoethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include various phosphonate esters and derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate involves its interaction with molecular targets such as adenylate cyclase. By inhibiting this enzyme, the compound can modulate various signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Structural and Pharmacological Comparison

The table below compares N-(Acetyl) Duloxetine with duloxetine and structurally or functionally related compounds:

Key Observations :

- Structural Impact on Activity : The acetylation of duloxetine’s amine group eliminates its SNRI activity, unlike venlafaxine and atomoxetine, which retain their respective reuptake inhibition properties.

- Half-Life : Fluoxetine’s long half-life (4–6 days) allows once-daily dosing, whereas duloxetine and venlafaxine require more frequent administration .

- Safety Profiles : Hepatotoxicity is a rare but serious risk with duloxetine, necessitating caution in patients with alcohol use disorders. In contrast, N-(Acetyl) Duloxetine’s toxicity remains uncharacterized but is monitored as an impurity .

Detection Methods :

- N-(Acetyl) Duloxetine and related impurities (e.g., N-Nitroso Duloxetine, NDXT) are quantified using LC-MS/MS with high sensitivity (detection limit: 0.075 ng/mL). Excipients in drug formulations (e.g., talc in capsules) can interfere, requiring optimized extraction protocols .

Clinical and Pharmacokinetic Data

- Duloxetine : Exhibits variable pharmacokinetics, with mean AUCₗₐₛₜ of 115.12 ± 73.40 ng·h/mL in fixed-dose combinations .

- Fluoxetine : Achieves stable plasma levels due to its long half-life, making it suitable for patients with adherence challenges .

- Atomoxetine : Requires twice-daily dosing due to its short half-life but is preferred in pediatric populations for ADHD management .

Biological Activity

Lithium 2-Cyanoethyl (1H-Imidazol-1-yl)phosphonate is a compound of interest due to its potential biological activities, particularly in the context of nucleic acid chemistry and therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C6H7LiN3O3P

- CAS Number: 71479494

- IUPAC Name: Lithium 2-cyanoethyl (1H-imidazol-1-yl) phosphonate

This compound features a phosphonate group linked to an imidazole ring, which is significant for its interaction with biological molecules.

Synthesis Methods

This compound can be synthesized through various chemical pathways. A notable method involves the reaction of phosphorimidazolide with lithium salts under controlled conditions, yielding high purity and yield suitable for biological applications .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Nucleic Acid Interactions

Research indicates that compounds with phosphonate backbones, including this compound, can significantly affect oligonucleotide-enzyme interactions. These interactions are crucial for RNA-induced silencing complexes (RISC), impacting gene expression regulation .

2. Cytotoxicity Studies

Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, phosphonates have shown the ability to induce apoptosis in HepG2 liver cancer cells by modulating cell cycle arrest and activating pro-apoptotic pathways .

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6i | HepG2 | 7.82 - 21.48 | Induces apoptosis via caspase activation |

| Lithium Phosphonate | Various | TBD | Potential RISC modulation |

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Kinases: Similar compounds have shown inhibitory effects on kinases such as EGFR and mTOR, which are pivotal in cancer progression .

- Stabilization of RNA Structures: The phosphonate backbone can enhance the stability of RNA molecules, impacting their function in cellular processes .

Case Studies

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxicity of various phosphonates, including this compound, against different cancer cell lines. The results indicated significant inhibition of cell viability at low concentrations, suggesting potential therapeutic applications in oncology .

Case Study: Interaction with RISC

Another investigation focused on the interaction between this compound and RISC components. The findings revealed that this compound could modulate the activity of RISC, enhancing the specificity and efficacy of siRNA therapies .

Q & A

Q. Methodological Insight :

- Use heteronuclear 2D NMR (e.g., HSQC, HMBC) to confirm regioselectivity by correlating protons and carbons across the triazole ring and adjacent functional groups .

- Monitor reaction progress via TLC or HPLC to minimize side-product formation.

How can advanced NMR techniques resolve structural ambiguities in phosphonate-imidazole hybrids?

Basic Research Question

1D and 2D NMR are critical for structural elucidation. For instance, in a related compound, HMBC correlations between the triazole C-H and distant carbons (e.g., ethoxy groups) confirmed the 1,4-regioisomer structure, while the absence of correlations with adjacent carbons ruled out alternative regioisomers . For Lithium 2-Cyanoethyl derivatives:

- ¹H-³¹P coupling can confirm phosphonate linkage.

- NOESY/ROESY experiments can probe spatial proximity between the imidazole and cyanoethyl groups.

Advanced Consideration :

Contradictions in NMR assignments (e.g., unexpected correlations in HMBC) may arise from dynamic effects or overlapping signals. Use variable-temperature NMR or DFT calculations to validate assignments .

What challenges arise in characterizing the lithium counterion’s role in phosphonate coordination chemistry?

Advanced Research Question

Lithium ions can influence solubility and coordination behavior. While direct evidence for this compound is limited, studies on phosphonate metal-organic frameworks (MOFs) highlight the importance of counterions in stabilizing structures. For example, phosphonate linkers in MOFs exhibit semiconductor properties when coordinated to transition metals . For Lithium 2-Cyanoethyl derivatives:

- Use X-ray crystallography or EXAFS to determine Li⁺ coordination geometry.

- Conductivity measurements in solution can assess ion dissociation.

Data Contradiction :

If crystallographic data conflicts with solution-phase spectroscopy (e.g., NMR), consider solvent effects or polymorphism.

How might this compound contribute to energy storage or battery research?

Advanced Research Question

While not directly studied, structurally related phosphonates and cyanoethyl groups are used in battery electrolytes and solid-electrolyte interphases (SEI). For example, (2-cyanoethyl)triethoxysilane enhances SEI stability by forming a passivation layer . Potential applications:

- Prelithiation agents : The lithium counterion may compensate for Li⁺ loss in anodes.

- Electrolyte additives : The cyanoethyl group’s polarity could improve ionic conductivity.

Q. Experimental Design :

- Test electrochemical stability via cyclic voltammetry (0–5 V vs. Li/Li⁺).

- Evaluate SEI formation using XPS and EIS after cycling .

What analytical methods address contradictions in phosphonate speciation during biological or materials studies?

Advanced Research Question

Phosphonate speciation (e.g., mono-/di-anionic forms) can affect bioactivity or material properties. However, standard analytical methods often fail to differentiate species. For example, phosphonate scale inhibitors require advanced techniques like ion chromatography-mass spectrometry (IC-MS) for speciation analysis .

Q. Methodological Recommendations :

- Use ³¹P NMR in varying pH conditions to track protonation states.

- Pair HPLC-ICP-MS for elemental tracking with tandem MS for structural confirmation.

How can computational chemistry aid in predicting the reactivity of this compound?

Advanced Research Question

DFT calculations can model regioselectivity in cycloaddition reactions or predict coordination sites. For example, studies on 2-imidazol-carboxaldehyde used computational methods to explain pH-dependent hydration equilibria . Apply similar strategies to:

- Simulate reaction pathways for phosphonate-imidazole bond formation.

- Predict Li⁺ interaction energies with phosphonate oxygen atoms.

Validation :

Compare computed NMR chemical shifts (e.g., via GIAO-DFT) with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.